molecular formula C3H5Br2ClO B14520701 1,1-Dibromo-3-chloropropan-2-ol CAS No. 62872-29-1

1,1-Dibromo-3-chloropropan-2-ol

Cat. No.: B14520701
CAS No.: 62872-29-1
M. Wt: 252.33 g/mol
InChI Key: FIQPIGHRSREIBV-UHFFFAOYSA-N
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Description

1,1-Dibromo-3-chloropropan-2-ol is an organic compound with the molecular formula C3H5Br2ClO It is a halogenated alcohol, characterized by the presence of two bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-3-chloropropan-2-ol can be synthesized through the halogenation of propargyl alcohol. The process involves reacting propargyl alcohol with elemental bromine to produce the di-bromo product . The reaction conditions typically include a controlled environment to ensure the selective addition of bromine atoms to the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions, scaled up to accommodate larger quantities. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. Conditions typically involve solvents like acetone or ethanol and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products include various substituted alcohols and ethers.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include simpler alcohols or alkanes.

Scientific Research Applications

1,1-Dibromo-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of halogenated derivatives.

    Biology: The compound can be used in studies involving halogenated alcohols and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-3-chloropropan-2-ol involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar properties but different substitution patterns.

    1,1-Dibromo-2-chloropropane: Similar structure but with the chlorine atom in a different position.

    1,1,1-Tribromo-2-propanol: Contains three bromine atoms and a hydroxyl group.

Properties

CAS No.

62872-29-1

Molecular Formula

C3H5Br2ClO

Molecular Weight

252.33 g/mol

IUPAC Name

1,1-dibromo-3-chloropropan-2-ol

InChI

InChI=1S/C3H5Br2ClO/c4-3(5)2(7)1-6/h2-3,7H,1H2

InChI Key

FIQPIGHRSREIBV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)Br)O)Cl

Origin of Product

United States

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